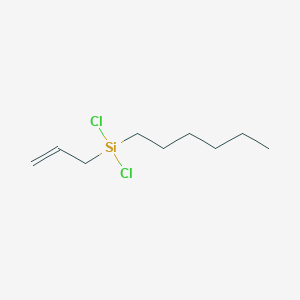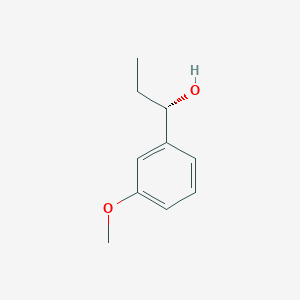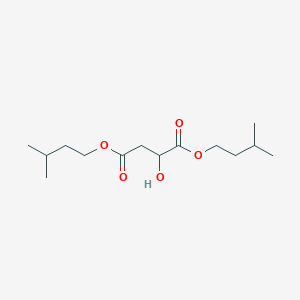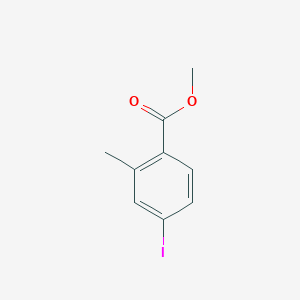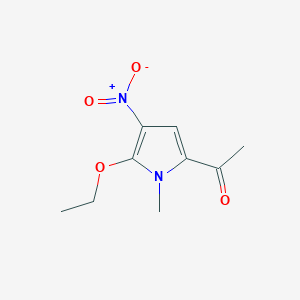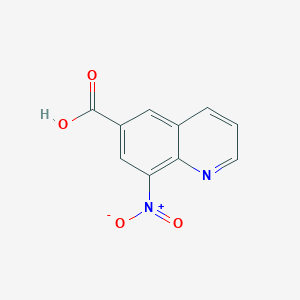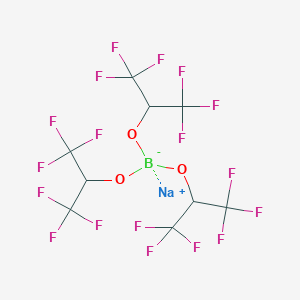
5,6-Dihidroxi-benzofurano-3-ona
Descripción general
Descripción
5,6-Dihydroxybenzofuran-3-one is a chemical compound with the molecular formula C8H6O4. Benzofuran compounds are widely distributed in nature and have been the subject of extensive research due to their unique structural features and pharmacological properties .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
5,6-Dihydroxybenzofuran-3-one is a benzofuran derivative that has been identified as a potential modulator of the Estrogen Receptor alpha (ERα) . ERα is a nuclear receptor that is activated by the hormone estrogen and plays a crucial role in the regulation of gene expression and the growth of cells.
Biochemical Pathways
Benzofuran compounds, including 5,6-Dihydroxybenzofuran-3-one, have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
The molecular and cellular effects of 5,6-Dihydroxybenzofuran-3-one’s action are likely to be diverse, given its potential effects on multiple biochemical pathways. For instance, its anti-tumor activity suggests that it may induce apoptosis or inhibit the proliferation of cancer cells . .
Análisis Bioquímico
Biochemical Properties
5,6-Dihydroxybenzofuran-3-one has been shown to interact with various enzymes and proteins. For instance, it has been found to non-competitively inhibit prolyl endopeptidase (PEP), a serine protease . The nature of these interactions is non-competitive, meaning that 5,6-Dihydroxybenzofuran-3-one binds to a site other than the active site of the enzyme .
Molecular Mechanism
It has been shown to non-competitively inhibit PEP , suggesting that it may exert its effects at the molecular level through binding interactions with this enzyme, potentially leading to changes in gene expression.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroxybenzofuran-3-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling provides a useful method for the preparation of benzofuran derivatives . Another method involves the use of microwave-assisted synthesis, which has been shown to be effective in obtaining benzofuran compounds with high yields .
Industrial Production Methods: Industrial production of 5,6-Dihydroxybenzofuran-3-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Dihydroxybenzofuran-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, with reagents such as halogens or nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives .
Comparación Con Compuestos Similares
5,6-Dimethoxybenzofuran-3-one: This compound has similar structural features but with methoxy groups instead of hydroxyl groups.
5,6-Dihydroxybenzofuran-2,3-dicarboxylic acid dimethyl ester: Another benzofuran derivative with additional carboxylic acid groups.
Uniqueness: 5,6-Dihydroxybenzofuran-3-one is unique due to its specific hydroxyl groups at positions 5 and 6, which contribute to its distinct chemical reactivity and biological activity . The presence of these hydroxyl groups enhances its ability to participate in hydrogen bonding and other interactions, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
5,6-dihydroxy-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-2,9-10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRBEUXIJCFHCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC(=C(C=C2O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80310371 | |
| Record name | 5,6-Dihydroxy-1-benzofuran-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80310371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14771-00-7 | |
| Record name | NSC226195 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226195 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-Dihydroxy-1-benzofuran-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80310371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5,6-dihydroxybenzofuran-3-one formed?
A1: The research paper describes the formation of a 5,6-dihydroxybenzofuran-3-one-2-carboxylate radical during the autoxidation of an alkaline solution of (Z)-3-(3,4-dihydroxyphenyl)-2-hydroxypropenoic acid []. While the specific formation mechanism of the non-radical 5,6-dihydroxybenzofuran-3-one is not discussed, it's plausible that similar oxidative processes could be involved. Further research is needed to confirm the exact mechanism.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



